molecular formula C16H14Cl2O4 B6339631 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid CAS No. 1171923-61-7

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid

Cat. No.: B6339631
CAS No.: 1171923-61-7
M. Wt: 341.2 g/mol
InChI Key: VBLBCWICWNWPND-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and methoxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzyl chloride with a suitable methoxy-substituted benzene derivative under basic conditions to form the intermediate 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzyl alcohol. This intermediate is then oxidized to the corresponding benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid involves its interaction with specific molecular targets. The dichloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride
  • 2-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride

Uniqueness

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid is unique due to the presence of both dichloro and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methoxymethyl]-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-21-14-4-2-3-11(15(14)16(19)20)9-22-8-10-5-6-12(17)7-13(10)18/h2-7H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLBCWICWNWPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)COCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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